5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid
Description
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system with a 5-membered oxolane (oxygen-containing) ring and a 4-membered azetidine (nitrogen-containing) ring connected at a single spiro atom. This structure is distinct due to the presence of both oxygen and nitrogen heteroatoms within the spiro framework, which influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6(10)5-4-7(11-8-5)2-1-3-7/h1-4H2,(H,9,10) |
InChI Key |
IKURVLREIPAZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid and its analogs:
*Note: The molecular formula of the target compound is inferred based on structural analogs (e.g., ) and the presence of a double bond.
Key Differences and Implications
Heteroatom Positioning :
- The target compound’s 5-oxa and 6-aza arrangement creates a unique electronic environment compared to 2-oxa analogs () or dioxa systems (). This affects hydrogen-bonding capacity and interactions in biological systems .
- Replacement of oxygen with sulfur (e.g., 5-Thia in ) increases lipophilicity and may alter metabolic stability in drug design contexts .
Functional Groups :
- The carboxylic acid group in the target compound enhances acidity (pKa ~4–5) compared to ester derivatives (e.g., , pKa ~10.10) .
- Substituents like chloromethyl () introduce reactivity for further synthetic modifications, such as cross-coupling or alkylation reactions .
Saturation vs.
Biological Activity
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2416146-08-0 |
| Purity | 95% |
The compound features a spirocyclic structure, which is critical for its biological interactions and activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions, often using catalysts like Lewis acids to facilitate the process. Industrial methods may utilize continuous flow synthesis for higher yields and purity .
Synthetic Route Example
- Starting Materials : An appropriate amine and an epoxide.
- Reaction Conditions : Use of dichloromethane as a solvent under reflux conditions.
- Catalysts : Lewis acids to promote cyclization.
This compound exhibits biological activity through interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases. The specific mechanisms by which it exerts these effects are still being studied.
Case Studies
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viral pathogens, although detailed mechanisms remain to be elucidated .
- Cancer Research : Investigations into the compound's role as an inhibitor of fatty acid synthase (FASN) have shown promise in cancer models, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid | Additional nitrogen atom | Antimicrobial potential |
| 5-Oxa-6-azaspiro[3.4]octane-7-carboxylic acid | Lacks double bond | Limited biological studies available |
This comparison highlights the distinctiveness of this compound in terms of structure and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
